molecular formula C24H20N2O B5055411 2-phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide

2-phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide

Cat. No.: B5055411
M. Wt: 352.4 g/mol
InChI Key: IEDWYQQEMKCMSQ-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Doebner Reaction: Aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.

    Amidation: The carboxylic acid is converted to its corresponding amide using appropriate reagents.

    Reduction: The nitro group is reduced to an amine.

    Acylation and Amination: The amine is acylated and then aminated to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and substituted quinoline derivatives .

Scientific Research Applications

2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide is unique due to its specific structure, which imparts distinct biological activities.

Properties

IUPAC Name

2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-17(18-10-4-2-5-11-18)25-24(27)21-16-23(19-12-6-3-7-13-19)26-22-15-9-8-14-20(21)22/h2-17H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDWYQQEMKCMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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